N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride
Overview
Description
“N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride” is a chemical compound with the molecular formula C11H17NO2 . It’s also known by other names such as 3,4-Dimethoxyamphetamine, 3,4-Dimethoxy-α-methylphenethylamine, and 3,4-Dimethoxyphenylisopropylamine .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 195.2582 .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Medical Intermediate Molecules : The preparation of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, derived from 1,4-dimethoxybenzene, has been reported for use in psychotic and schizophrenic psychosis treatments. This process involves sulfonyl chloration, reduction, etherization, and Vilsmeier reaction, with the products characterized by IR, H NMR, and element analysis (Z. Zhimin, 2003).
Analytical and Detection Methods
- High-Performance Liquid Chromatography : An HPLC-MS/MS method was developed for the detection and quantification of a derivative, 25B-NBOMe, in a case of intoxication. This method demonstrates the analytical capabilities in identifying and measuring the concentration of related compounds in biological samples (Poklis et al., 2014).
Pharmacological Research
- Pharmacological Classification : A study identified the alpha-ethyl phenethylamine derivative, 1-(1,3-benzodioxol-5-yl)-2-butanamine, as a prototype of a new pharmacologic class called entactogens. This class is suggested to have potential value in facilitating psychotherapy (Nichols et al., 1986).
- Effects on Voltage-Dependent Ca++ Channels : McN-6186, a structurally distinct compound from other Ca++ channel ligands, shows preferential blockade of L-type Ca++ channels in heart cells. It is suggested to have multiple mechanisms of action, including L-type Ca++ channel blockade (Rampe et al., 1989).
Neurotransmission Studies
- Effects on Monoamine Neurotransmission : A study developed a method for determining the re-uptake and release of monoamines and applied it to study the effects of various psychoactive drugs, including derivatives of phenethylamine, on monoamine re-uptake and release (Nagai et al., 2007).
Chemical and Polymer Research
- Synthesis of Novel Copolymers : Research into the synthesis of novel copolymers using alkoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates highlights the versatility and applications of these compounds in polymer science (Kharas et al., 2013).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-ethylpropan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-14-10(2)8-11-6-7-12(15-3)13(9-11)16-4;/h6-7,9-10,14H,5,8H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIOZKVXTALWIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=C(C=C1)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342256 | |
Record name | N-Ethyl-3,4-DMA (hydrochloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70932-27-3 | |
Record name | N-Ethyl-3,4-DMA (hydrochloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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